molecular formula C19H19N5O4S B2477446 1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide CAS No. 852135-98-9

1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide

Cat. No.: B2477446
CAS No.: 852135-98-9
M. Wt: 413.45
InChI Key: MWGFDBDTKKDCMC-UHFFFAOYSA-N
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Description

1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide (CAS Number: 852135-98-9) is a high-quality chemical reagent with the molecular formula C19H19N5O4S and a molecular weight of 413.45 g/mol . This compound features a complex heterocyclic architecture based on an imidazo[2,1-b][1,3]thiazole scaffold, a structure recognized as a biologically active pharmacophore . The core imidazothiazole structure is substituted at the 6-position with a 3-nitrophenyl group and at the 2-position with a carbonyl-linked piperidine-4-carboxamide functional group, contributing to its potential for diverse molecular interactions. Compounds based on the imidazothiazole and related thiadiazole scaffolds have demonstrated significant potential in medicinal chemistry research, exhibiting a range of biological activities . Specifically, structurally related analogues have been investigated for their cytotoxic properties and potential as anticancer agents, with some showing the ability to inhibit the growth of various human tumor cell lines . Furthermore, hybrid molecules containing the imidazo[2,1-b][1,3,4]thiadiazole nucleus have been reported to possess efficient antibacterial and antioxidant activities, highlighting the broad research applicability of this class of compounds . This product is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-11-16(18(26)22-7-5-12(6-8-22)17(20)25)29-19-21-15(10-23(11)19)13-3-2-4-14(9-13)24(27)28/h2-4,9-10,12H,5-8H2,1H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGFDBDTKKDCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Imidazo[2,1-b]thiazole Core

The imidazo[2,1-b]thiazole scaffold is constructed via a cyclocondensation reaction. Ethyl 2-aminothiazole-4-carboxylate (1 ) serves as the starting material, synthesized by reacting ethyl bromopyruvate with thiourea in ethanol under reflux. Subsequent cyclization with 3-nitrobenzyl bromide (2 ) in ethanol at reflux temperature yields ethyl 3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylate (3 ).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiazole amine on the α-carbon of the phenacyl bromide, followed by intramolecular cyclization to form the fused imidazo-thiazole ring.

Ester Hydrolysis to Carboxylic Acid

The ester 3 is hydrolyzed to the corresponding carboxylic acid (4 ) using lithium hydroxide monohydrate (LiOH·H₂O) in a tetrahydrofuran (THF)/water mixture.

$$
\text{Ethyl ester } \mathbf{3} \xrightarrow{\text{LiOH·H₂O, THF/H₂O}} \text{Carboxylic acid } \mathbf{4}
$$

Reaction Conditions :

  • Temperature: Room temperature to 50°C
  • Time: 4–6 hours
  • Yield: 75–85%

Synthesis of Piperidine-4-carboxamide

Piperidine-4-carboxamide (5 ) is either commercially sourced or synthesized via amidation of piperidine-4-carboxylic acid. A two-step procedure involves:

  • Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride.
  • Reaction with aqueous ammonia to yield the carboxamide.

$$
\text{Piperidine-4-carboxylic acid} \xrightarrow{\text{SOCl₂}} \text{Acyl chloride} \xrightarrow{\text{NH₃}} \mathbf{5}
$$

Purity Considerations :

  • Intermediate acyl chloride must be purified via distillation to avoid side reactions.
  • Final product is recrystallized from ethanol/water.

Amide Coupling to Form the Final Product

The carboxylic acid 4 is coupled with piperidine-4-carboxamide (5 ) using a carbodiimide-based coupling agent. Ethyl(dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid for nucleophilic attack by the amine.

Procedure :

  • Activation :
    • Dissolve 4 (1.0 mmol) in dry dimethylformamide (DMF).
    • Add EDCI (1.2 mmol), HOBt (1.2 mmol), and triethylamine (3.0 mmol) at 0°C.
  • Coupling :
    • Add 5 (1.0 mmol) and stir at room temperature for 12–18 hours.
  • Workup :
    • Quench with ice water, extract with dichloromethane (DCM), and dry over Na₂SO₄.
    • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Notes :

  • Excess EDCI/HOBt ensures complete activation of the carboxylic acid.
  • Triethylamine neutralizes HCl generated during activation, preventing side reactions.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, imidazothiazole-H), 8.25–7.45 (m, 4H, aromatic-H), 4.15 (m, 1H, piperidine-H), 3.85 (s, 3H, CH₃), 2.95–2.60 (m, 4H, piperidine-H).
  • ¹³C NMR : 165.2 (C=O), 152.1 (imidazothiazole-C), 148.5 (NO₂), 122–135 (aromatic-C).
  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Physicochemical Properties

  • Molecular Formula : C₁₉H₁₉N₅O₄S
  • Molecular Weight : 413.5 g/mol
  • LogP : 3.92 (predicted)

Challenges and Mitigation Strategies

Low Coupling Efficiency

  • Cause : Steric hindrance from the 3-nitrophenyl group.
  • Solution : Use of HOBt to minimize racemization and enhance reaction kinetics.

Purification Difficulties

  • Cause : Polar intermediates contaminating the final product.
  • Solution : Gradient elution in column chromatography (0–5% methanol in DCM).

Scalability and Industrial Relevance

The described method is scalable to gram-scale production with modifications:

  • Continuous Flow Synthesis : For cyclization and coupling steps to enhance yield.
  • Catalytic Methods : Replace EDCI/HOBt with polymer-supported reagents to simplify purification.

Chemical Reactions Analysis

1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes. Molecular docking studies have shown that the compound binds to the active sites of target enzymes, thereby inhibiting their activity . The pathways involved in its mechanism of action include those related to cell proliferation, apoptosis, and immune response .

Comparison with Similar Compounds

Substituent Effects on Electronic and Photophysical Properties

Compound Substituent (Position) Key Property Reference
Target Compound 3-NO₂ (meta) Strong electron-withdrawing effect
6-(4-Nitrophenyl)imidazo[2,1-b]thiazole 4-NO₂ (para) Altered solubility and dipole moment
(mn2mt)₂Ir(hppy) Naphthyl (C6) Red-shifted emission (609 nm)
n2tfmt-Ir complexes CF₃ (C3) Blue-shifted emission (585–593 nm)
  • Electron-Withdrawing vs. Donating Groups : The nitro group (target) lowers π-π* transition energy compared to naphthyl (electron-donating) in iridium complexes, which emit red light (609 nm) . CF₃ substitution similarly blue-shifts emission but with lower quantum yields (9.7–55.5%) .

Physicochemical and Pharmacokinetic Properties

Compound Functional Group Solubility/LogP Bioavailability Reference
Target Compound Piperidine-4-carboxamide Improved solubility High (H-bond donors)
Ethyl ester derivative (860260-68-0) Ethyl ester Lower solubility Rapid metabolism
3-Methyl-6-(4-methylphenyl) derivative Carboxylic acid Moderate solubility Variable
  • Carboxamide vs. Ester/Carboxylic Acid : The target’s piperidine-4-carboxamide enhances solubility and membrane permeability compared to ester derivatives (e.g., ethyl 3-methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylate) .

Structural Analogues and Positional Isomerism

  • Meta vs.
  • Naphthyl vs. Nitrophenyl : Naphthyl-substituted iridium complexes () exhibit longer emission wavelengths (562–619 nm) due to extended conjugation, whereas nitro groups prioritize charge-transfer transitions .

Biological Activity

1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide is a synthetic compound that belongs to the imidazo[2,1-b][1,3]thiazole class. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of the compound, focusing on its anticancer properties and mechanisms of action.

  • Molecular Formula : C13H9N3O4S
  • Molecular Weight : 303.29 g/mol
  • CAS Number : 1131580-31-8

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and enzymes involved in cancer progression. Notably, it has been shown to affect focal adhesion kinase (FAK), which plays a critical role in cell migration and proliferation in various cancers.

Inhibition of FAK

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives can inhibit the phosphorylation of FAK in pancreatic cancer cells. This inhibition leads to reduced cell proliferation and migration, suggesting a potential therapeutic application in treating aggressive tumors such as mesothelioma .

Case Studies

  • Pancreatic Cancer : In vitro studies demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against pancreatic cancer cell lines. The IC50 values for these compounds ranged from 0.59 to 2.81 μM, indicating potent antiproliferative activity .
  • Combination Therapy : It was observed that these compounds enhance the efficacy of standard chemotherapy agents like gemcitabine by increasing the expression of human equilibrative nucleoside transporter-1 (hENT-1), which is essential for gemcitabine uptake into cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the imidazo[2,1-b][1,3]thiazole scaffold significantly influence biological activity. For instance:

  • The presence of electron-withdrawing groups enhances anticancer properties.
  • Substituents on the phenyl ring can modulate the compound's lipophilicity and membrane permeability, affecting its bioavailability and therapeutic efficacy .

Enzyme Inhibition

The compound also exhibits inhibitory effects on carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis. The inhibition potency varies across different isoforms:

  • Cytosolic Isoforms (hCA I and hCA II) : No significant inhibition observed (Ki > 100 µM).
  • Tumor-associated Isoforms (hCA IX and hCA XII) : Showed promising inhibition potential, indicating a selective action against tumor cells .

Data Summary Table

Biological ActivityObservations
FAK Inhibition Reduces cell migration and proliferation in pancreatic cancer cells
IC50 Values Ranged from 0.59 to 2.81 μM against specific cancer cell lines
Combination Therapy Enhances gemcitabine efficacy through hENT-1 modulation
Carbonic Anhydrase Inhibition Selective inhibition observed in tumor-associated isoforms

Q & A

Q. What strategies improve metabolic stability in vivo?

  • Methodological Answer : Deuterium incorporation at metabolically labile sites (e.g., methyl groups) reduces CYP450-mediated oxidation. Prodrug approaches (e.g., esterification of carboxamide) enhance oral bioavailability. Microsomal stability assays (human liver microsomes) guide structural optimization .

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